molecular formula C16H12F3NO5S2 B1673878 KW-7158 CAS No. 214764-26-8

KW-7158

Cat. No.: B1673878
CAS No.: 214764-26-8
M. Wt: 419.4 g/mol
InChI Key: NAFSYPCVPLWHFY-HNNXBMFYSA-N
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Description

KW-7158 is a tricyclic compound with a non-cholinergic mechanism of action. It is primarily investigated for the treatment of urinary urgency, frequent urination, and urinary incontinence associated with bladder overactivity. The therapeutic effects of this compound are believed to be due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons .

Preparation Methods

The synthesis of KW-7158 involves several steps:

    Alkylation: 3-aminothiophenol is alkylated with methyl 3-(bromomethyl)thiophene-2-carboxylate to provide thioether.

    Protection and Hydrolysis: The amino group of the thioether is protected as the corresponding acetamide, and the methyl ester group is hydrolyzed under alkaline conditions to provide the carboxylic acid.

    Activation and Cyclization: The carboxylic acid is activated with trifluoroacetic anhydride, followed by cyclization in the presence of boron trifluoride etherate to give a mixture of regioisomeric thienobenzothiepinones.

    Separation and Hydrolysis: The desired isomer is separated by column chromatography, and acidic hydrolysis provides the amine.

    Condensation and Oxidation: The amine is condensed with an acid chloride prepared by chlorination of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid to furnish the amide.

Chemical Reactions Analysis

KW-7158 undergoes several types of chemical reactions:

Scientific Research Applications

KW-7158 has several scientific research applications:

Mechanism of Action

The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. This compound acts uniquely on the peripheral sensory nerves to control bladder activities by shortening the action potential duration in dorsal root ganglion neurons . Additionally, this compound has been found to block equilibrative nucleoside transporter-1, which may contribute to its anti-overactive bladder activity .

Comparison with Similar Compounds

KW-7158 is unique in its mechanism of action compared to other compounds used for the treatment of bladder overactivity. Traditional treatments often involve anti-cholinergic agents, which are associated with high incidences of adverse reactions such as thirst and urination disorder. This compound, on the other hand, activates A-type potassium channels and blocks equilibrative nucleoside transporter-1, offering a novel approach with potentially fewer side effects .

Similar Compounds

    Oxybutynin: An anti-cholinergic agent used to treat overactive bladder.

    Tolterodine: Another anti-cholinergic agent with similar applications.

    Solifenacin: A selective muscarinic receptor antagonist used for the treatment of overactive bladder.

This compound stands out due to its non-cholinergic mechanism of action and its ability to target specific ion channels and transporters involved in bladder regulation .

Properties

The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type K(+) channels which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. It is proposed that KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortenining the action potential duration in DRG neurons.

CAS No.

214764-26-8

Molecular Formula

C16H12F3NO5S2

Molecular Weight

419.4 g/mol

IUPAC Name

(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide

InChI

InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1

InChI Key

NAFSYPCVPLWHFY-HNNXBMFYSA-N

Isomeric SMILES

C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O

SMILES

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KW 7158
KW-7158
N-(5,5-dioxo-10-oxo-4,10-dihydrothieno(3,2-c)(1)benzothiepin-9-yl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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